
5-ethyl-6-methyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-6-methyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Ethyl-6-methyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial effects, supported by various studies and research findings.
- Molecular Formula : C17H22N2O6S
- Molecular Weight : 366.43 g/mol
- CAS Number : 134074-42-3
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 1.95 | Thymidylate synthase inhibition |
Compound B | HCT-116 (Colon) | 2.18 | Thymidylate synthase inhibition |
Compound C | HepG2 (Liver) | 1.40 | Apoptosis induction |
In one study, derivatives containing the oxadiazole moiety demonstrated significant antiproliferative activity with IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents . The mechanism primarily involves inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis.
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against common pathogens. The results indicate that it exhibits varying degrees of antibacterial activity.
Table 2: Antimicrobial Activity
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 50 µg/mL |
S. aureus | 18 | 25 µg/mL |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy .
Case Studies
Several case studies have provided insights into the biological activities of similar compounds:
-
Study on Pyrimidine Derivatives :
A study evaluated a series of pyrimidine derivatives for their anticancer and antimicrobial activities. The results showed that modifications to the pyrimidine ring significantly enhanced activity against various cancer cell lines and bacterial strains . -
Molecular Docking Studies :
Molecular docking simulations have been conducted to predict the binding affinity of this compound to target enzymes involved in cancer progression and bacterial resistance mechanisms. The results indicated strong binding interactions with thymidylate synthase, supporting the observed anticancer activity .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Several studies have evaluated the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to the target compound have shown significant inhibition against various bacteria and fungi. In vitro tests demonstrated that modifications to the structure could enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- The compound's derivatives have been studied for their anticancer potential. In one study, pyrimidine derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure of the compound allows for interaction with key cellular targets involved in cancer progression.
- Anti-inflammatory Effects :
Antimicrobial Screening
A series of synthesized derivatives based on the core structure were tested against Candida albicans and gram-positive bacteria. Results indicated notable inhibition zones in disk diffusion assays, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Cytotoxicity Evaluation
A comprehensive study evaluated various derivatives on multiple cancer cell lines using the MTT assay. Results confirmed that certain modifications significantly improved anticancer activity compared to standard chemotherapeutics. For example, a derivative with a specific methoxy substitution exhibited an IC50 value lower than that of established drugs .
Structure–Activity Relationship (SAR)
Investigations into the SAR revealed that variations in the oxadiazole moiety significantly influenced biological activity. Compounds with electron-donating groups showed enhanced activity against tested microbial strains and cancer cells, providing insights into optimizing lead compounds for further development .
Activity Type | Test Organism/Cell Line | Result |
---|---|---|
Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM |
Anti-inflammatory | RAW 264.7 Macrophages | Reduced TNF-alpha production |
Table 2: Structure–Activity Relationship Insights
Compound Structure | Activity Level | Notes |
---|---|---|
Base Compound | Moderate | Initial activity observed |
Methoxy-substituted derivative | High | Enhanced activity against bacteria |
Oxadiazole-modified variant | Very High | Significant cytotoxicity on cancer cells |
Eigenschaften
IUPAC Name |
5-ethyl-4-methyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-6-12-10(2)20-19(22-18(12)24)29-9-15-21-17(23-28-15)11-7-13(25-3)16(27-5)14(8-11)26-4/h7-8H,6,9H2,1-5H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSINJPLEJDZQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.